molecular formula C12H13F3N2O2 B13464845 N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B13464845
M. Wt: 274.24 g/mol
InChI Key: NCWUIJMAUHSELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

N-[(6-amino-3,4-dihydro-2H-chromen-2-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)17-6-9-3-1-7-5-8(16)2-4-10(7)19-9/h2,4-5,9H,1,3,6,16H2,(H,17,18)

InChI Key

NCWUIJMAUHSELO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)OC1CNC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.